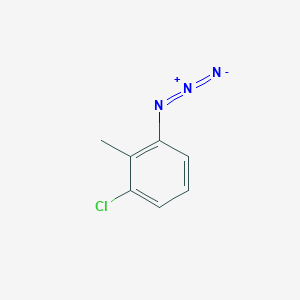

1-Azido-3-chloro-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azido-3-chloro-2-methylbenzene is a chemical compound with the empirical formula C6H4ClN3. It is also known as 3-Chlorophenyl azide . The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .

Synthesis Analysis

The synthesis of 1-Azido-3-chloro-2-methylbenzene can involve several steps. One common method for the synthesis of amines involves the reaction of an alkyl halide with nitrite ion . Another method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular weight of 1-Azido-3-chloro-2-methylbenzene is 153.57 . The SMILES string representation of the molecule isClc1cccc(c1)N=[N+]=[N-] . Chemical Reactions Analysis

1-Azido-3-chloro-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The reaction mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

1-Azido-3-chloro-2-methylbenzene is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has an assay of ≥97% (HPLC) and contains ≤2% water .Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives

1-Azido-3-chloro-2-methylbenzene is a versatile reagent for synthesizing a wide range of chemical compounds. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential inhibitory activity against acidic corrosion of steels. These triazoles were synthesized through click chemistry, demonstrating the compound's utility in creating materials that could protect steels from corrosion, highlighting its importance in materials science and engineering (Negrón-Silva et al., 2013).

Material Applications

1-Azido-3-chloro-2-methylbenzene also finds applications in the development of new materials. For example, it has been involved in the synthesis of azine-linked covalent organic frameworks (COFs) that demonstrate significant gas storage capabilities. Such materials are critical for applications in gas storage and separation, addressing some of the challenges in energy storage and environmental remediation (Li et al., 2014).

High-Energy Materials

Furthermore, the compound's derivatives have been explored for their potential in creating high-energy materials. Through the synthesis of fully-substituted polynitrobenzene derivatives, researchers have developed compounds with promising thermal stability and low impact sensitivity, which could find applications in the explosives industry. These materials offer superior performance compared to traditional high-energy materials like TNT (Yang et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-azido-3-chloro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJSEUYQIWNNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-chloro-2-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)